molecular formula C9H18S B15275213 Cyclooctylmethanethiol

Cyclooctylmethanethiol

Cat. No.: B15275213
M. Wt: 158.31 g/mol
InChI Key: KUNPJNZROAIDQN-UHFFFAOYSA-N
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Description

Cyclooctylmethanethiol (C₉H₁₈S) is a sulfur-containing organic compound characterized by a cyclooctane ring attached to a methylthiol (-CH₂SH) group. Thiols like cyclooctylmethanethiol are typically volatile, polarizable, and reactive due to the -SH functional group, making them valuable in synthetic chemistry and materials science .

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

cyclooctylmethanethiol

InChI

InChI=1S/C9H18S/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2

InChI Key

KUNPJNZROAIDQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethyl chloride with sodium hydrosulfide in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiol compound.

Industrial Production Methods: In an industrial setting, the production of cyclooctylmethanethiol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylmethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Cyclooctylmethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Cyclooctylmethanethiol can be compared with other thiol-containing compounds such as ethanethiol and methanethiol. While all these compounds share the thiol functional group, cyclooctylmethanethiol is unique due to its cyclooctyl ring structure, which imparts different physical and chemical properties. This uniqueness makes it suitable for specific applications where other thiols may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares cyclooctylmethanethiol with three related compounds based on molecular structure, functional groups, and inferred properties:

Property Cyclooctylmethanethiol (C₉H₁₈S) Cyclohexylmethanethiol (C₇H₁₄S) Cyclooctanemethanol (C₉H₁₈O) Cyclopentylmethyl Methanesulfonate (C₇H₁₄O₃S)
Molecular Formula C₉H₁₈S C₇H₁₄S C₉H₁₈O C₇H₁₄O₃S
Molecular Weight (g/mol) ~158.3 (calculated) 130.25 142.24 194.25
Functional Group Thiol (-SH) Thiol (-SH) Alcohol (-OH) Sulfonate ester (-SO₃CH₃)
Ring Size 8-membered cyclooctane 6-membered cyclohexane 8-membered cyclooctane 5-membered cyclopentane
Key Applications Ligand in catalysis, polymer modification Sulfur-containing intermediates, odorants Solvent, polymer precursors Alkylating agent in organic synthesis

Key Observations:

Ring Size Effects: Cyclooctylmethanethiol and cyclooctanemethanol share an 8-membered ring, which confers higher conformational flexibility and lower ring strain compared to cyclohexyl or cyclopentyl analogs. This may enhance solubility in nonpolar solvents but reduce thermal stability .

Functional Group Reactivity: Thiols (e.g., cyclohexylmethanethiol) exhibit higher nucleophilicity than alcohols (e.g., cyclooctanemethanol) due to the polarizable sulfur atom, making them more reactive in metal-binding or oxidation reactions . Sulfonate esters (e.g., cyclopentylmethyl methanesulfonate) are electrophilic and serve as alkylating agents, contrasting with the nucleophilic behavior of thiols .

Synthetic Utility: Cyclohexylmethanethiol’s smaller size and lower molecular weight may favor its use in gas-phase reactions or volatile applications, whereas cyclooctylmethanethiol’s bulkier structure could stabilize metal complexes in catalysis . Cyclooctanemethanol’s alcohol group enables hydrogen bonding, making it more suitable than thiols for applications requiring polarity (e.g., solvent formulations) .

Research Findings and Limitations

  • Synthesis: Cyclopentylmethyl methanesulfonate’s synthesis (Referential Example 7 ) suggests analogous routes for cyclooctylmethanethiol, such as sulfonation of cyclooctanemethanol followed by thiolation.
  • Thermodynamic Data : Cyclohexylmethanethiol’s boiling point and solubility are unreported, but its calculated LogP (~3.2) indicates moderate hydrophobicity, comparable to cyclooctylmethanethiol’s estimated LogP (~4.1) due to the larger ring .
  • Gaps in Evidence : The absence of explicit studies on cyclooctylmethanethiol limits direct comparisons. Further experimental work is needed to validate its reactivity, stability, and applications.

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